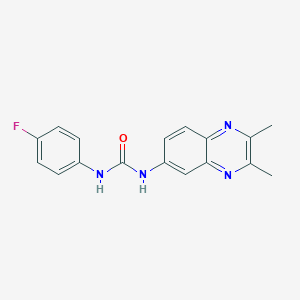![molecular formula C18H20N2O3 B5709282 ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EPPC is a carbamate derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth. This compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and anti-oxidant properties, and the modulation of various signaling pathways involved in cell survival and proliferation. This compound has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has several advantages for lab experiments, including its ability to inhibit cancer cell growth and its potential anti-inflammatory and anti-oxidant properties. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, the investigation of the mechanism of action of this compound and its interactions with various signaling pathways could lead to the development of more effective cancer therapies.
Synthesis Methods
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate can be synthesized through various methods, including the reaction of 4-aminophenol with 3-phenylpropanoyl chloride in the presence of triethylamine and subsequent reaction with ethyl chloroformate. Another method involves the reaction of 4-aminophenol with 3-phenylpropanoic acid in the presence of thionyl chloride and subsequent reaction with ethyl carbamate. The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and purification methods.
Scientific Research Applications
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has been found to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
ethyl N-[4-(3-phenylpropanoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-18(22)20-16-11-9-15(10-12-16)19-17(21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJKGCZVVZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
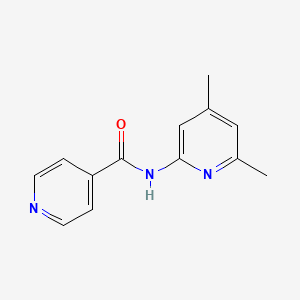

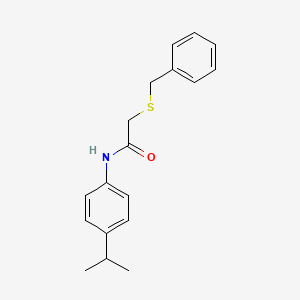
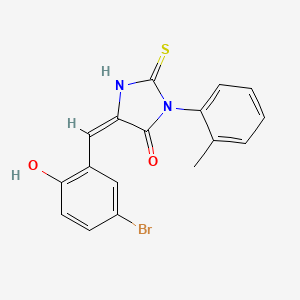
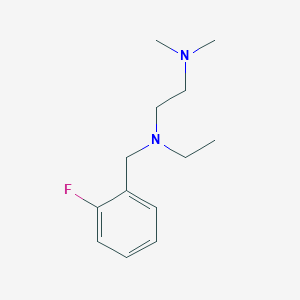


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
